molecular formula C5H9ClF2N2O B1390247 (R)-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride CAS No. 1315053-41-8

(R)-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride

Cat. No.: B1390247
CAS No.: 1315053-41-8
M. Wt: 186.59 g/mol
InChI Key: RRQDQYAEZGKHOB-AENDTGMFSA-N
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Description

®-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride is a chemical compound that features a pyrrolidine ring substituted with two fluorine atoms and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from commercially available starting materials.

    Fluorination: The introduction of fluorine atoms is achieved through selective fluorination reactions. Common reagents for this step include diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Carboxamide Formation: The carboxamide group is introduced through amidation reactions, often using reagents such as carbodiimides or amines.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

®-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) facilitate hydrolysis.

Major Products

The major products formed from these reactions include substituted pyrrolidines, oxidized or reduced derivatives, and hydrolyzed carboxylic acids and amines.

Scientific Research Applications

®-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Industrial Applications: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, while the carboxamide group facilitates interactions with hydrogen bond donors and acceptors. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoropyrrolidine-2-carboxamide: Lacks the hydrochloride salt form, which may affect its solubility and stability.

    4-Fluoropyrrolidine-2-carboxamide: Contains only one fluorine atom, resulting in different chemical and biological properties.

    Pyrrolidine-2-carboxamide: Lacks fluorine atoms, leading to reduced binding affinity and stability.

Uniqueness

®-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride is unique due to the presence of two fluorine atoms, which enhance its chemical stability and biological activity. The hydrochloride salt form improves its solubility and handling properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R)-4,4-difluoropyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2N2O.ClH/c6-5(7)1-3(4(8)10)9-2-5;/h3,9H,1-2H2,(H2,8,10);1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQDQYAEZGKHOB-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC1(F)F)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NCC1(F)F)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669799
Record name 4,4-Difluoro-D-prolinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315053-41-8
Record name 4,4-Difluoro-D-prolinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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